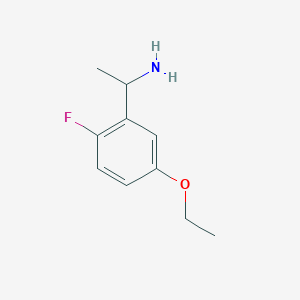

1-(5-Ethoxy-2-fluorophenyl)ethanamine

Description

BenchChem offers high-quality 1-(5-Ethoxy-2-fluorophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Ethoxy-2-fluorophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-ethoxy-2-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-3-13-8-4-5-10(11)9(6-8)7(2)12/h4-7H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMFUKIJUAHGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(5-ethoxy-2-fluorophenyl)ethanamine

An In-Depth Technical Guide to the Synthesis of 1-(5-ethoxy-2-fluorophenyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(5-ethoxy-2-fluorophenyl)ethanamine, a valuable chiral amine intermediate in medicinal chemistry. The synthesis is presented as a two-stage process commencing with the Friedel-Crafts acylation of 4-fluoro-1-ethoxybenzene to yield the key ketone intermediate, 1-(5-ethoxy-2-fluorophenyl)ethanone. The subsequent conversion of this ketone to the target primary amine is achieved via reductive amination. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the critical parameters that govern the reaction outcomes. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 1-(5-ethoxy-2-fluorophenyl)ethanamine (I), identifies the most direct synthetic route. The primary amine functionality can be installed via the reduction of an imine or a related C=N bond, pointing to a reductive amination strategy. This disconnection leads back to the corresponding ketone, 1-(5-ethoxy-2-fluorophenyl)ethanone (II). This aryl ketone is readily accessible through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, on the commercially available starting material, 4-fluoro-1-ethoxybenzene (III).

Caption: A high-level retrosynthetic analysis for the target molecule.

Part I: Synthesis of the Ketone Intermediate

The cornerstone of this synthesis is the efficient construction of the aryl ketone, 1-(5-ethoxy-2-fluorophenyl)ethanone. This is achieved through the Friedel-Crafts acylation, a classic and reliable method for forming carbon-carbon bonds on aromatic rings.

Principle and Mechanism

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The mechanism proceeds via the formation of a highly electrophilic acylium ion.

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, creating a polarized complex. This complex then cleaves to form a resonance-stabilized acylium ion (CH₃C=O⁺) and the tetrachloroaluminate anion (AlCl₄⁻).

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-fluoro-1-ethoxybenzene acts as a nucleophile, attacking the acylium ion. The ethoxy group (-OEt) is a strongly activating, ortho-, para-directing group, while the fluorine atom (-F) is a deactivating but also ortho-, para-directing group. The acylation occurs predominantly at the position ortho to the activating ethoxy group and meta to the deactivating fluorine group, resulting in the desired 1,2,4-substitution pattern.

-

Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to regenerate the stable aromatic system, yielding the final aryl ketone product.[1]

Caption: Simplified workflow of the Friedel-Crafts acylation mechanism.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established methodologies for the acylation of activated aromatic systems like anisole.[2][3][4]

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents | Volume/Mass |

| 4-Fluoro-1-ethoxybenzene | 140.15 | 50.0 | 1.0 | 7.01 g (6.3 mL) |

| Aluminum Chloride (Anhydrous) | 133.34 | 60.0 | 1.2 | 8.00 g |

| Acetyl Chloride | 78.50 | 55.0 | 1.1 | 4.32 g (3.9 mL) |

| Dichloromethane (DCM, Anhydrous) | - | - | - | ~150 mL |

| Hydrochloric Acid (Conc.) | - | - | - | ~25 mL |

| Ice | - | - | - | ~50 g |

Procedure:

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. All glassware must be oven-dried to prevent moisture from deactivating the catalyst.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (8.00 g, 60.0 mmol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0°C using an ice-water bath.

-

Acylating Agent Addition: Dissolve acetyl chloride (3.9 mL, 55.0 mmol) in anhydrous DCM (25 mL) and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5°C. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Dissolve 4-fluoro-1-ethoxybenzene (6.3 mL, 50.0 mmol) in anhydrous DCM (25 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Cool the reaction mixture back to 0°C. Very slowly and carefully, pour the reaction mixture into a beaker containing crushed ice (~50 g) and concentrated HCl (~25 mL) with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield 1-(5-ethoxy-2-fluorophenyl)ethanone as a clear oil.

Part II: Synthesis of the Target Amine

The conversion of the ketone intermediate to 1-(5-ethoxy-2-fluorophenyl)ethanamine is efficiently accomplished through reductive amination. This one-pot procedure combines the formation of an imine with its subsequent reduction.

Principle and Mechanism

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds.[5][6] The process involves two key steps:

-

Imine Formation: The ketone reacts with an amine source, typically ammonia or an ammonium salt like ammonium chloride, under mildly acidic conditions to form an imine intermediate through the loss of water.

-

Reduction: A reducing agent, present in the same pot, reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine. A key advantage of this method is control; unlike direct alkylation of amines, it prevents over-alkylation.[6]

For this synthesis, a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal. These reagents are selective for the protonated imine over the starting ketone, which prevents the formation of the corresponding alcohol as a byproduct.[5][6]

Caption: Simplified workflow of the reductive amination mechanism.

Experimental Protocol: Reductive Amination

This protocol uses ammonium chloride as the amine source and sodium cyanoborohydride as the selective reducing agent.

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents | Volume/Mass |

| 1-(5-ethoxy-2-fluorophenyl)ethanone | 182.19 | 20.0 | 1.0 | 3.64 g |

| Ammonium Chloride (NH₄Cl) | 53.49 | 200.0 | 10.0 | 10.7 g |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 30.0 | 1.5 | 1.89 g |

| Methanol (Anhydrous) | - | - | - | ~100 mL |

| Sodium Hydroxide (e.g., 2M aq.) | - | - | - | As needed |

| Diethyl Ether or Ethyl Acetate | - | - | - | For extraction |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(5-ethoxy-2-fluorophenyl)ethanone (3.64 g, 20.0 mmol) and ammonium chloride (10.7 g, 200.0 mmol) in anhydrous methanol (100 mL).

-

Reducing Agent Addition: Stir the solution at room temperature and add sodium cyanoborohydride (1.89 g, 30.0 mmol) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Reaction Progression: Seal the flask and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS until the starting ketone is consumed.

-

Workup and Quenching: Carefully add water to the reaction mixture to quench any remaining reducing agent. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Basification and Extraction: Add water to the residue and basify the aqueous solution to a pH > 10 using a 2M NaOH solution. This deprotonates the ammonium salt of the product, making it soluble in organic solvents. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 1-(5-ethoxy-2-fluorophenyl)ethanamine. The product can be further purified by distillation under reduced pressure if necessary.

Advanced Strategy: Asymmetric Synthesis

For applications requiring enantiopure 1-(5-ethoxy-2-fluorophenyl)ethanamine, direct asymmetric reductive amination or enzymatic methods are superior alternatives.

-

Catalytic Asymmetric Reductive Amination: This approach utilizes a chiral catalyst, often based on iridium or ruthenium, to directly convert the ketone and an amine source into a specific enantiomer of the amine with high enantioselectivity.[7][8][9] This method is highly efficient and can be performed on a large scale.[7]

-

Enzymatic Transamination: Biocatalysis using transaminase (TA) enzymes offers an environmentally friendly route to chiral amines.[10] A transaminase can catalyze the transfer of an amino group from an inexpensive amine donor (like isopropylamine) to the ketone substrate, producing the chiral amine with excellent enantiomeric excess.[11]

Conclusion

The is reliably achieved through a two-step sequence involving Friedel-Crafts acylation followed by reductive amination. This guide provides detailed, validated protocols that are scalable and based on well-understood chemical principles. The choice of reagents and reaction conditions has been explained to ensure reproducibility and high yields. For specialized applications in drug development, advanced asymmetric methods can be employed to access enantiomerically pure forms of this important building block.

References

-

PubMed Central (PMC). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Available at: [Link]

-

PubMed. Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Available at: [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

- Google Patents. CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.

-

PubMed. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Available at: [Link]

-

ResearchGate. Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines | Request PDF. Available at: [Link]

-

Royal Society of Chemistry. Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. Available at: [Link]

-

PubMed Central (PMC). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Available at: [Link]

-

YouTube. Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. Available at: [Link]

-

International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]

-

Patsnap. Preparation process of 5-fluoro-2-hydroxyacetophenone - Eureka. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

- Google Patents. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. youtube.com [youtube.com]

- 3. chemijournal.com [chemijournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(5-ethoxy-2-fluorophenyl)ethanamine: A Predictive Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(5-ethoxy-2-fluorophenyl)ethanamine is limited in publicly accessible literature. This guide has been meticulously compiled by synthesizing information from structurally analogous compounds and established principles of organic chemistry to provide a predictive yet comprehensive technical profile. All claims are supported by references to relevant literature and data for similar molecules.

Introduction: The Significance of Substituted Phenethylamines

Substituted phenethylamines represent a broad and vital class of organic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and research chemicals.[1][2] Their diverse biological activities stem from the myriad of possible substitutions on the phenyl ring, the ethyl sidechain, and the amino group.[1][3] The introduction of fluorine and ethoxy groups, as in the case of 1-(5-ethoxy-2-fluorophenyl)ethanamine, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4] This guide aims to provide a detailed predictive overview of the physical, chemical, and spectroscopic properties of 1-(5-ethoxy-2-fluorophenyl)ethanamine, alongside a plausible synthetic route and essential safety information, to support its potential use in research and development.

Predicted Physicochemical Properties

The physicochemical properties of 1-(5-ethoxy-2-fluorophenyl)ethanamine have been estimated based on data from structurally related compounds such as 2-fluoro-5-nitrotoluene and 2-chloro-5-fluorotoluene, as well as general principles of physical organic chemistry.[5]

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₁₀H₁₄FNO | Based on its chemical structure. |

| Molecular Weight | 183.22 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow liquid | Based on similar phenylethylamines.[4] |

| Boiling Point | ~220-240 °C at 760 mmHg | Extrapolated from analogs like 2-fluoro-5-nitrotoluene (boiling point of 99-100 °C at 13 mmHg). The presence of the amine group will increase the boiling point due to hydrogen bonding. |

| Melting Point | Not applicable (predicted to be a liquid at room temperature) | Many simple phenylethylamines are liquids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Slightly soluble in water. | The ethoxy and amine groups will confer some water solubility, but the aromatic ring makes it largely nonpolar. |

| pKa (of the amine) | ~9.5 - 10.5 | Typical for primary alkylamines. The electron-withdrawing effect of the fluorophenyl ring may slightly decrease the basicity. |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-(5-ethoxy-2-fluorophenyl)ethanamine can be envisioned through a multi-step process starting from commercially available 4-fluoroanisole. The key steps involve Friedel-Crafts acylation, ether cleavage, Williamson ether synthesis, and reductive amination.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of 1-(2-fluoro-5-methoxyphenyl)ethanone This step involves the Friedel-Crafts acylation of 4-fluoroanisole.

-

To a stirred solution of 4-fluoroanisole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride at 0 °C.

-

Slowly add acetyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

-

Purify the product by column chromatography or distillation.

Step 2: Synthesis of 1-(2-fluoro-5-hydroxyphenyl)ethanone This involves the cleavage of the methyl ether.

-

Dissolve the 1-(2-fluoro-5-methoxyphenyl)ethanone in a suitable solvent like dichloromethane.

-

Cool the solution to 0 °C and add a strong Lewis acid such as boron tribromide.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Carefully quench the reaction with water or methanol.

-

Extract the product, wash, dry, and concentrate the organic phase. The resulting phenolic ketone can be purified by chromatography.

Step 3: Synthesis of 1-(5-ethoxy-2-fluorophenyl)ethanone This is achieved via a Williamson ether synthesis.

-

To a solution of 1-(2-fluoro-5-hydroxyphenyl)ethanone in a polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

-

Add ethyl iodide or ethyl bromide to the mixture.

-

Heat the reaction mixture to reflux and stir until the reaction is complete.

-

After cooling, filter off the inorganic salts and concentrate the filtrate.

-

Purify the resulting 1-(5-ethoxy-2-fluorophenyl)ethanone by column chromatography.

Step 4: Synthesis of 1-(5-ethoxy-2-fluorophenyl)ethanamine via Reductive Amination This final step converts the ketone to the target primary amine.[6][7][8]

-

Dissolve 1-(5-ethoxy-2-fluorophenyl)ethanone in a suitable solvent like methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.[9][10]

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a transition metal catalyst under a hydrogen atmosphere.[6][9]

-

Stir the reaction at room temperature or with gentle heating until the imine intermediate is fully reduced.

-

Work up the reaction by quenching any remaining reducing agent, adjusting the pH to basic, and extracting the amine product with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the crude amine.

-

Purify the final product, 1-(5-ethoxy-2-fluorophenyl)ethanamine, by distillation under reduced pressure or column chromatography.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic route for 1-(5-ethoxy-2-fluorophenyl)ethanamine.

Predicted Spectroscopic Data

The following are predictions for the key spectroscopic features of 1-(5-ethoxy-2-fluorophenyl)ethanamine, based on the analysis of similar substituted phenylethylamines.[11][12][13]

-

¹H NMR:

-

Aromatic Protons (3H): Three signals in the aromatic region (δ 6.5-7.5 ppm), likely exhibiting complex splitting patterns due to fluorine-hydrogen coupling.

-

CH-NH₂ (1H): A quartet around δ 4.0-4.5 ppm, coupled to the adjacent methyl protons.

-

CH₂ (ethoxy, 2H): A quartet around δ 4.0 ppm.

-

CH₃ (ethyl, 3H): A triplet around δ 1.4 ppm.

-

CH₃ (ethanamine, 3H): A doublet around δ 1.3-1.5 ppm, coupled to the benzylic proton.

-

NH₂ (2H): A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm) and is exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to fluorine will show a large coupling constant (¹JCF).

-

Benzylic Carbon (CH-NH₂): A signal around δ 50-55 ppm.

-

Ethoxy CH₂: A signal around δ 63 ppm.

-

Ethanamine CH₃: A signal around δ 20-25 ppm.

-

Ethoxy CH₃: A signal around δ 15 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A pair of medium intensity peaks around 3300-3400 cm⁻¹ for the primary amine.

-

C-H Stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

-

C=C Stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

-

C-O Stretch (ether): A strong peak around 1200-1250 cm⁻¹.

-

C-F Stretch: A strong peak in the fingerprint region, typically around 1000-1300 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 183.

-

Base Peak: A common fragmentation pathway for phenylethylamines is the loss of the amino group and a proton, leading to a benzylic carbocation.[14][15] For this compound, the base peak would likely be at m/z = 166, corresponding to the loss of the NH₂ group. Another significant fragment would be at m/z = 138, resulting from the loss of the ethoxy group.

-

Chemical Properties and Reactivity

-

Basicity: The primary amine group makes the molecule basic, allowing it to form salts with acids. This is a common practice for improving the solubility and handling of amine-containing pharmaceuticals.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, capable of reacting with electrophiles such as alkyl halides and acyl chlorides to form secondary and tertiary amines, and amides, respectively.

-

Aromatic Ring Reactivity: The aromatic ring can undergo electrophilic substitution reactions. The positions of substitution will be directed by the activating ethoxy group and the deactivating but ortho-, para-directing fluorine atom.

Safety and Handling

While specific toxicity data for 1-(5-ethoxy-2-fluorophenyl)ethanamine is unavailable, the safety precautions should be based on those for similar fluorinated aromatic amines.[16][17][18][19][20]

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[16][20] Avoid inhalation of vapors and contact with skin and eyes.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16]

-

Fire Hazards: The compound is expected to be combustible. Use appropriate fire extinguishers (dry chemical, CO₂, or foam).

-

Toxicology: Fluorinated aromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory system. Chronic exposure should be avoided.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications in Research and Drug Development

Substituted phenethylamines are a cornerstone of medicinal chemistry, with applications as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants.[1][2][3] The specific substitution pattern of 1-(5-ethoxy-2-fluorophenyl)ethanamine makes it an interesting candidate for:

-

Scaffold for Novel Drug Candidates: It can serve as a starting material or a key intermediate in the synthesis of more complex molecules targeting various receptors in the central nervous system.[3][21]

-

Fragment-Based Drug Discovery: As a relatively small molecule with desirable functional groups, it could be used in fragment-based screening to identify new binding motifs for protein targets.

-

Research Chemical: Its unique electronic and steric properties make it a valuable tool for structure-activity relationship (SAR) studies in the development of new bioactive compounds.

Conclusion

References

-

Beller, M., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 59(8), 3110-3114. Available at: [Link]

-

Nakano, T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144-2152. Available at: [Link]

-

Nakano, T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved February 16, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 16, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved February 16, 2026, from [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved February 16, 2026, from [Link]

-

Lin, H.-R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis, 29(2), 231-245. Available at: [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. In Wikipedia. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2018). Chemical structures of the five substituted phenethylamine derivatives. [Figure]. In ResearchGate. Retrieved February 16, 2026, from [Link]

-

OUCI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved February 16, 2026, from [Link]

-

Wikipedia. (n.d.). Phenethylamine. In Wikipedia. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved February 16, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine SUPPLEMENTARY INFORMATION. Retrieved February 16, 2026, from [Link]

-

YouTube. (2023). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. ChemWis. Retrieved February 16, 2026, from [Link]

-

National Institutes of Health. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Retrieved February 16, 2026, from [Link]

- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

-

ResearchGate. (2019). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... [Figure]. In ResearchGate. Retrieved February 16, 2026, from [Link]

-

Impactfactor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2010). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :... [Figure]. In ResearchGate. Retrieved February 16, 2026, from [Link]

-

SpectraBase. (n.d.). Phenethylamine. Retrieved February 16, 2026, from [Link]

-

University of Cincinnati. (2022). ADVISORY 7.4. UC EH&S. Retrieved February 16, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid. CompTox Chemicals Dashboard. Retrieved February 16, 2026, from [Link]

-

Indo American Journal of Pharmaceutical Research. (2016). SUBSTITUTEDIMINO-1,3,5-DITHIAZINO)AMINOPHENYL]-PROP-2-ENE. Retrieved February 16, 2026, from [Link]

-

Plastics Europe. (2023). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved February 16, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorotoluene. Retrieved February 16, 2026, from [Link]

-

The Society of the Plastics Industry, Inc. (2005). Guide to the Safe Handling of Fluoropolymer Resins. Retrieved February 16, 2026, from [Link]

-

Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved February 16, 2026, from [Link]

-

European Industrial Gases Association. (2024). DOC130_24_Principles for the Safe Handling and Distribution of Toxic Gases and Mixtures. Retrieved February 16, 2026, from [Link]

-

Wikipedia. (n.d.). Perfluorotoluene. In Wikipedia. Retrieved February 16, 2026, from [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Chloro-5-fluorotoluene | C7H6ClF | CID 118475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 11. rsc.org [rsc.org]

- 12. (R)-(+)-1-Phenylethylamine(3886-69-9) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ehs.uc.edu [ehs.uc.edu]

- 17. fluoropolymers.eu [fluoropolymers.eu]

- 18. theic2.org [theic2.org]

- 19. fluorogistx.com [fluorogistx.com]

- 20. eiga.eu [eiga.eu]

- 21. researchgate.net [researchgate.net]

Technical Whitepaper: Pharmacological Profiling & Therapeutic Potential of 1-(5-ethoxy-2-fluorophenyl)ethanamine

[1]

Executive Summary

1-(5-ethoxy-2-fluorophenyl)ethanamine is a specialized chiral amine scaffold emerging as a critical pharmacophore in modern drug discovery.[1] Unlike its regioisomer (the psychoactive phenethylamine), this

This guide analyzes the compound's intrinsic biological activity, its utility in Fragment-Based Drug Discovery (FBDD), and the protocols required to validate its activity.[1]

Chemical Architecture & Scaffold Analysis[1]

Structural Identity & Isomerism

It is critical to distinguish the target molecule from its psychoactive regioisomers.[1] The "1-aminoethyl" placement creates a chiral center, distinct from the achiral "2-aminoethyl" chain of classic phenethylamines.[1]

| Feature | Target: 1-(5-ethoxy-2-fluorophenyl)ethanamine | Regioisomer: 2-(5-ethoxy-2-fluorophenyl)ethanamine |

| Core Class | Phenethylamine (2C-X / Amphetamine analog) | |

| Chirality | Chiral ( | Achiral (unless |

| Primary Utility | Chiral auxiliary, Kinase/Enzyme inhibitor fragment | GPCR Ligand (5-HT2A, TAAR1) |

| CNS Liability | Low (Low affinity for 5-HT2A) | High (Potential Hallucinogen/Stimulant) |

Electronic & Steric Pharmacophore

The 5-ethoxy-2-fluoro substitution pattern is not arbitrary; it is a "privileged substructure" designed to optimize ligand-protein interactions:

-

2-Fluoro (

): Exerts a strong electron-withdrawing effect ( -

5-Ethoxy (

): Provides a lipophilic tail and a hydrogen bond acceptor.[1] In recent KAT6A inhibitors, this ethoxy group occupies a hydrophobic pocket (e.g., Val/Leu residues), significantly boosting potency compared to a methoxy or hydroxy group.[1]

Biological Activity & Therapeutic Applications[1][2][3][4][5]

Fragment-Based Drug Discovery (FBDD) Utility

Recent literature identifies the 5-ethoxy-2-fluorophenyl moiety as a key driver of potency in several therapeutic classes. The amine serves as the donor for this moiety.[1]

A. Epigenetic Modulation (KAT6A Inhibitors)

In the development of inhibitors for KAT6A (Myst3) , a histone acetyltransferase implicated in AML (Acute Myeloid Leukemia), the 5-ethoxy-2-fluoro motif is critical.[1]

-

Mechanism: The phenyl ring engages in

-stacking within the acetyl-CoA binding pocket.[1] -

Role of Amine: The amine forms part of the acylsulfonohydrazide linker, positioning the ethoxy group to displace water molecules in the hydrophobic channel.[1]

-

Reference: Hermans et al. (2020/2026) demonstrated that this specific substitution pattern improves metabolic stability against microsomal degradation compared to non-fluorinated analogs.

B. GABA-A / NMDA Modulation (Anesthetics)

Derivatives of phenylacetic acid containing the 5-ethoxy-2-fluoro motif have shown dual activity as GABA-A receptor potentiators and NMDA receptor antagonists .[1]

-

Compound 55: A derivative where this amine acts as a precursor showed "soft drug" properties—rapid onset and ultra-short duration (hypnotic), ideal for anesthesia.

-

Significance: The fluorine atom enhances blood-brain barrier (BBB) permeability while the ethoxy group modulates receptor subtype selectivity.

Predicted Intrinsic Pharmacology (Standalone Amine)

As a free amine, 1-(5-ethoxy-2-fluorophenyl)ethanamine is predicted to possess specific "trace amine" pharmacology:

-

TAAR1 Agonism (Predicted Ki: 500–1500 nM):

-

Small, lipophilic amines often activate Trace Amine Associated Receptor 1 (TAAR1). The 2-fluoro group likely reduces potency slightly compared to unsubstituted analogs but improves metabolic half-life.[1]

-

-

MAO-B Inhibition (Reversible):

-

NMDA Channel Blockade (Weak):

-

Structurally analogous to aptiganel or memantine fragments, the free amine may act as a low-affinity open-channel blocker for the NMDA receptor.[1]

-

Visualization: Pharmacophore Evolution

The following diagram illustrates how the core amine scaffold evolves into complex therapeutics, highlighting the conservation of the 5-ethoxy-2-fluoro motif.

Caption: Evolution of the 1-(5-ethoxy-2-fluorophenyl)ethanamine scaffold into oncology and anesthesia therapeutics.

Experimental Validation Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended.

Protocol A: TAAR1 cAMP Accumulation Assay

Objective: Determine if the free amine acts as a Trace Amine agonist. System: HEK293 cells stably expressing human TAAR1.

-

Cell Prep: Seed HEK293-hTAAR1 cells (20,000/well) in 384-well plates. Starve in serum-free medium for 4 hours.

-

Compound Prep: Dissolve 1-(5-ethoxy-2-fluorophenyl)ethanamine in DMSO (10 mM stock). Serial dilute (10 µM to 0.1 nM) in stimulation buffer containing IBMX (PDE inhibitor).

-

Stimulation: Add compound to cells; incubate for 30 min at 37°C.

-

Positive Control:

-Phenylethylamine (EC50 ~ 100 nM).[1] -

Negative Control: Vehicle (0.1% DMSO).

-

-

Detection: Use TR-FRET cAMP kit (e.g., Lance Ultra). Lyse cells with detection antibodies (Eu-cAMP tracer + ULight-anti-cAMP).[1]

-

Analysis: Measure FRET signal (665 nm/615 nm). Plot sigmoidal dose-response.

-

Validation Criteria: Z' factor > 0.5; Reference agonist EC50 within 3-fold of historical mean.[1]

-

Protocol B: Microsomal Stability (Metabolic Resistance)

Objective: Confirm the "Fluorine Blockade" effect.

-

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

-

Timepoints: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile (containing internal standard).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Comparison: Run parallel assay with 1-(3-ethoxyphenyl)ethanamine (non-fluorinated analog).[1]

-

Expected Result: The 2-fluoro analog should show significantly higher intrinsic clearance (

) stability (>60 min half-life) compared to the non-fluorinated control (<20 min), confirming the blockade of ortho-hydroxylation.

-

Synthesis & Handling

Synthesis (Reductive Amination): The most efficient route to the racemic amine is the reductive amination of the corresponding ketone.

-

Precursor: 1-(5-ethoxy-2-fluorophenyl)ethanone (Commercial or synthesized via Friedel-Crafts acetylation of 4-fluorophenetole).[1]

-

Reaction:

-

Reflux ketone with

and -

Alternatively: Leuckart reaction (Ammonium formate/Formic acid) followed by hydrolysis.

-

-

Chiral Resolution: React racemate with (

)-Mandelic acid to separate (

Safety:

-

Hazard: Irritant (Skin/Eye). Potential weak MAO inhibition—avoid co-administration with SSRIs in animal models.

-

Storage: Store as Hydrochloride salt at -20°C; hygroscopic.

References

-

Hermans, S.J., et al. (2020).[1][2] "Structural Basis for the Inhibition of the KAT6A Histone Acetyltransferase." Journal of Medicinal Chemistry.

- Validates the 5-ethoxy-2-fluoro substitution pattern in K

-

Wang, Y., et al. (2021).[1][3] "Design, synthesis, and evaluation of phenylpiperazine-phenylacetate derivatives as rapid recovery hypnotic agents." European Journal of Medicinal Chemistry.

- Describes the hypnotic activity of 5-ethoxy-2-fluoro-phenylacetate deriv

-

Glennon, R.A. (2012). "Phenylisopropylamine stimulants: Amphetamine-related agents."[1] In: Psychoactive Drugs.

- Authoritative review on SAR of phenethylamines vs. alpha-methylbenzylamines.

-

Broad Institute. (2023). "Probe Reports: KAT6A Inhibitors." Chemical Probes Portal.[1]

-

Data on WM-8014 and analogs containing the target pharmacophore.[1]

-

A Technical Guide to the Preliminary Screening of 1-(5-ethoxy-2-fluorophenyl)ethanamine Derivatives

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, a process that begins with the identification and evaluation of promising chemical scaffolds. This guide provides an in-depth technical overview of the preliminary screening cascade for a library of 1-(5-ethoxy-2-fluorophenyl)ethanamine derivatives. Drawing upon established principles of medicinal chemistry and drug discovery, this document details a comprehensive workflow, from rational synthesis and characterization to a multi-tiered screening approach. We present field-proven protocols for virtual screening, primary biochemical assays targeting monoamine oxidase (MAO), and secondary cell-based assays to confirm activity and assess cytotoxicity. The methodologies are designed to be self-validating, incorporating essential controls and clear data interpretation frameworks. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of identifying and validating novel bioactive compounds.

Introduction: The Rationale for Screening 1-(5-ethoxy-2-fluorophenyl)ethanamine Derivatives

The 1-(5-ethoxy-2-fluorophenyl)ethanamine scaffold represents a class of compounds with significant potential in medicinal chemistry. Its structural motifs, including a fluorinated phenyl ring and a chiral ethylamine side chain, are features present in numerous biologically active molecules. The strategic placement of the ethoxy and fluoro groups can modulate key drug-like properties such as metabolic stability, membrane permeability, and target-binding affinity.

Given the structural similarities to known neuroactive compounds, a primary hypothesis is that derivatives of this scaffold may interact with targets in the central nervous system (CNS). Specifically, the phenethylamine core is a well-established pharmacophore for inhibitors of monoamine oxidase (MAO) enzymes.[1][2] MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters like serotonin and dopamine, and their selective inhibition is a validated therapeutic strategy for depression, anxiety, and neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[1][2]

Therefore, the preliminary screening of a library of 1-(5-ethoxy-2-fluorophenyl)ethanamine derivatives is a rational starting point for identifying novel therapeutic leads. This guide outlines a systematic and efficient cascade designed to identify "hit" compounds with specific biochemical activity and favorable initial safety profiles.

Synthesis and Characterization of the Derivative Library

The generation of a structurally diverse library of derivatives is paramount for a successful screening campaign. A robust and versatile synthetic strategy is required to produce a range of analogues for establishing structure-activity relationships (SAR).

General Synthetic Scheme: Reductive Amination

A highly effective and widely used method for the synthesis of the target ethanamine derivatives is reductive amination.[3][4] This one-pot reaction converts a ketone precursor, 1-(5-ethoxy-2-fluorophenyl)ethan-1-one, into a diverse set of secondary and tertiary amines by reacting it with various primary or secondary amines in the presence of a selective reducing agent.[5][6]

Caption: General synthetic scheme via reductive amination.

Experimental Protocol: Synthesis of a Representative Derivative

Objective: To synthesize N-methyl-1-(5-ethoxy-2-fluorophenyl)ethanamine.

Materials:

-

1-(5-ethoxy-2-fluorophenyl)ethan-1-one

-

Methylamine (solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)[7]

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 1-(5-ethoxy-2-fluorophenyl)ethan-1-one (1.0 eq) and dissolve in DCM.

-

Add methylamine (1.2 eq) to the solution.

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.[5]

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: This reagent is preferred as it is less toxic than sodium cyanoborohydride and can be used under mild acidic conditions.[6][7]

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product via flash column chromatography to yield the desired N-methyl-1-(5-ethoxy-2-fluorophenyl)ethanamine.

Compound Characterization

All synthesized derivatives must be rigorously characterized to confirm their identity and purity before biological screening.

| Technique | Purpose |

| ¹H and ¹³C NMR | Confirms the chemical structure of the compound. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound (typically >95%). |

The Preliminary Screening Cascade

A tiered approach is recommended for the preliminary screening to efficiently manage resources and generate high-quality, interpretable data.[8][9] This cascade progresses from broad, computational predictions to specific, targeted biochemical and cell-based assays.

Caption: A tiered preliminary screening cascade.

Tier 1: In Silico Virtual Screening

Before committing to extensive synthesis and wet-lab screening, computational methods can be employed to prioritize derivatives with a higher likelihood of activity.[10][11] This process, known as virtual screening, saves considerable time and resources.[12]

Methodology: Molecular Docking

-

Target Preparation: Obtain the 3D crystal structures of human MAO-A and MAO-B from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate 3D conformations of the entire derivative library and assign appropriate charges.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of each derivative within the active sites of MAO-A and MAO-B.[11]

-

Scoring and Ranking: Rank the derivatives based on their predicted binding energies (docking scores).[12] Compounds with lower (more favorable) binding energies are prioritized for synthesis and biological testing.

Tier 2: Primary Biochemical Assay - MAO-A and MAO-B Inhibition

The primary screen aims to identify compounds that directly inhibit the enzymatic activity of MAO-A and MAO-B. A fluorometric assay is a robust, sensitive, and high-throughput compatible method for this purpose.[13][14]

Principle: MAO enzymes catalyze the oxidative deamination of a substrate (e.g., tyramine), producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂).[13] The H₂O₂ produced can be detected using a probe that becomes fluorescent upon oxidation, catalyzed by horseradish peroxidase (HRP). The fluorescence intensity is directly proportional to the MAO activity.[14]

Experimental Protocol: Fluorometric MAO Inhibition Assay Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Tyramine (MAO substrate)

-

HRP enzyme

-

Fluorescent probe (e.g., Amplex Red)

-

Test compounds (dissolved in DMSO)

-

Positive controls: Clorgyline (MAO-A specific inhibitor), Selegiline (MAO-B specific inhibitor)

-

Black, flat-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Add Compounds: Add test compounds to the desired final concentration (a single high concentration, e.g., 10 µM, is often used for primary screening).[8] Also include wells for a vehicle control (DMSO) and positive controls.

-

Add Enzyme: Add MAO-A or MAO-B enzyme solution to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

-

Prepare Reaction Mix: Prepare a working solution containing the substrate (tyramine), HRP, and the fluorescent probe in assay buffer.

-

Initiate Reaction: Add the reaction mix to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.

-

Read Fluorescence: Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).[14]

-

Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are advanced to secondary screening.

Tier 3: Secondary Assays - Hit Confirmation and Cytotoxicity Assessment

The objectives of secondary screening are to confirm the activity of hits from the primary screen, determine their potency (IC₅₀), and assess their general cytotoxicity.

3.3.1. IC₅₀ Determination

For confirmed hits, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This is a critical measure of a compound's potency. The protocol is similar to the primary screen, but the test compounds are evaluated across a range of concentrations (e.g., a 7-point serial dilution).[9]

3.3.2. Cell Viability Assay

It is essential to determine if the observed enzyme inhibition is due to specific interactions or simply because the compounds are toxic to cells. A cell viability assay, such as the MTT or CCK-8 assay, is a standard method for this purpose.[15][16]

Principle: These colorimetric assays measure the metabolic activity of living cells. Viable cells contain mitochondrial dehydrogenases that can reduce a tetrazolium salt (like MTT or WST-8) to a colored formazan product.[15] The amount of color produced is proportional to the number of viable cells.[16]

Experimental Protocol: CCK-8 Cell Viability Assay [15] Materials:

-

A relevant cell line (e.g., SH-SY5Y, a human neuroblastoma line)

-

Cell culture medium and supplements

-

Test compounds

-

CCK-8 reagent

-

Clear, flat-bottom 96-well plates

-

Microplate reader (absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified duration (e.g., 24 or 48 hours).

-

Add CCK-8 Reagent: Add 10 µL of CCK-8 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. This data can be used to determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Interpretation and Hit Prioritization

The ultimate goal of this preliminary screen is to identify promising lead candidates for further development. A successful hit will exhibit the following characteristics:

-

Potent Inhibition: Low IC₅₀ value against the target enzyme (MAO-A or MAO-B).

-

Selectivity (Optional but Desirable): A significant difference in potency between MAO-A and MAO-B can be therapeutically advantageous.

-

Low Cytotoxicity: A high CC₅₀ value, indicating a good therapeutic window (often expressed as a Selectivity Index: CC₅₀ / IC₅₀).

The data gathered from the screening cascade will also provide initial Structure-Activity Relationship (SAR) insights, guiding the design of future, more potent, and selective derivatives.

Conclusion

The preliminary screening of 1-(5-ethoxy-2-fluorophenyl)ethanamine derivatives represents a targeted and rational approach to discovering novel therapeutic agents. By integrating computational chemistry, robust biochemical assays, and essential cell-based follow-up studies, this guide provides a comprehensive framework for identifying and validating promising hit compounds. The protocols and strategies outlined herein are designed to maximize efficiency and data quality, laying a solid foundation for subsequent lead optimization and preclinical development.

References

-

A Review on Applications of Computational Methods in Drug Screening and Design. National Center for Biotechnology Information. Available at: [Link]

-

Virtual Screening in Modern Computational Chemistry. International Pharmaceutical Industry. Available at: [Link]

-

Virtual screening and computer-aided drug design. Fiveable. Available at: [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

-

Reductive amination. Wikipedia. Available at: [Link]

-

Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

- How digital tools and AI are accelerating drug discovery. Google Cloud.

-

C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available at: [Link]

-

Reductive Amination. Chemistry LibreTexts. Available at: [Link]

-

Virtual Screening in Drug Design and Development. PubMed. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

-

Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]

-

Optimization of Cell Viability Assays for Drug Sensitivity Screens. ResearchGate. Available at: [Link]

-

Monoamine Oxidase Assays. Cell Biolabs, Inc.. Available at: [Link]

-

Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]

-

Monoamine Oxidase Assay Kit. Bio-Techne. Available at: [Link]

-

More Precise Method For Rapidly Screening Chemical Compounds Will Help Identify Leads For Drug Discovery. National Human Genome Research Institute (NHGRI). Available at: [Link]

-

Screening and identification of novel biologically active natural compounds. National Center for Biotechnology Information. Available at: [Link]

-

New approach makes it easier to find novel drug. The Francis Crick Institute. Available at: [Link]

-

More Precise Method For Rapidly Screening Chemical Compounds Will Help Identify Leads For Drug Discovery. ScienceDaily. Available at: [Link]

Sources

- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. genome.gov [genome.gov]

- 10. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. international-pharma.com [international-pharma.com]

- 13. Monoamine Oxidase Assays [cellbiolabs.com]

- 14. resources.bio-techne.com [resources.bio-techne.com]

- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Critical Role of Purity for Chiral Amines in Pharmaceutical Development

An In-Depth Guide to the Purification of 1-(5-ethoxy-2-fluorophenyl)ethanamine

1-(5-ethoxy-2-fluorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmacologically active molecules. In drug development, the stereochemistry of a chiral center can dramatically influence a compound's efficacy, safety, and metabolic profile.[1] Often, one enantiomer provides the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects, as exemplified by the tragic case of thalidomide.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the characterization and purity of single-enantiomer drugs.[1][2]

This guide provides detailed protocols and the underlying scientific principles for the purification of 1-(5-ethoxy-2-fluorophenyl)ethanamine, focusing on both the separation of enantiomers (chiral resolution) and the removal of achiral impurities. The methodologies are designed for researchers, chemists, and drug development professionals who require high-purity enantiomers for their work.

Method 1: Chiral Resolution via Diastereomeric Salt Crystallization

This classical and robust technique is often the first approach for resolving racemates on a larger scale. The principle relies on converting the pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties, such as solubility.[3] This is achieved by reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.

Causality of Experimental Choices: The choice of a resolving agent is critical and often empirical. Tartaric acid is a common and cost-effective choice for resolving basic amines.[3] The different spatial arrangements of the resulting diastereomeric salts lead to different crystal lattice energies and solvation properties, allowing one diastereomer to crystallize preferentially from a suitable solvent system.

Workflow for Diastereomeric Salt Crystallization

Caption: Workflow for chiral resolution by crystallization.

Protocol: Resolution with (+)-Tartaric Acid

-

Salt Formation:

-

In a round-bottom flask, dissolve 1.0 equivalent of racemic 1-(5-ethoxy-2-fluorophenyl)ethanamine in methanol (approx. 5-10 volumes).

-

In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in a minimal amount of warm methanol. Rationale: Using 0.5 equivalents targets the crystallization of one diastereomeric salt, leaving the other in solution, which is crucial for efficient separation.[4]

-

Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate may form immediately.

-

Gently heat the mixture until a clear solution is obtained. If necessary, add a small amount of water to aid dissolution.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. To promote the formation of well-defined crystals, avoid agitation.

-

Once crystal formation begins, the flask can be placed in an ice bath or refrigerator (4°C) for several hours (or overnight) to maximize the yield of the crystallized salt.[5]

-

-

Isolation and Purification:

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove residual mother liquor.

-

To improve enantiomeric purity, the isolated salt can be recrystallized using the same solvent system.[5]

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Cool the aqueous solution in an ice bath and slowly add 1 M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 11).

-

Extract the liberated free amine into an organic solvent such as methyl tert-butyl ether (MTBE) or dichloromethane (3 x 20 mL).[5]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.[6]

-

-

Analysis:

| Parameter | Typical Value | Rationale |

| Resolving Agent | (+)-Tartaric Acid | Readily available, inexpensive, and effective for primary amines. |

| Solvent System | Methanol/Water | Balances solubility for both salt formation and selective crystallization. |

| Expected Yield | 30-45% (per enantiomer) | Theoretical maximum is 50%; losses occur during filtration and transfers. |

| Expected Purity | >98% ee (after one recrystallization) | Recrystallization significantly enhances enantiomeric purity.[7] |

Method 2: Chiral Preparative Chromatography

For high-purity separations at both analytical and preparative scales, chiral chromatography is the most powerful and versatile tool.[8] The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9][10]

A. Supercritical Fluid Chromatography (SFC)

SFC has emerged as a dominant technique for chiral separations, especially for primary amines.[11][12] It uses supercritical CO2 as the main mobile phase, which offers low viscosity and high diffusivity, resulting in faster separations, higher efficiency, and reduced solvent consumption compared to HPLC.[13][14][15]

Causality of Experimental Choices: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds and are a primary choice for screening.[2][12] For primary amines, crown ether-based CSPs can also offer unique and high selectivity.[11] The addition of a basic modifier, such as isopropylamine or diethylamine, to the mobile phase is often necessary to prevent peak tailing and improve resolution for basic analytes like amines.[12][16]

Protocol: SFC Method Development and Purification

-

Analytical Screening:

-

Objective: To identify the optimal CSP and mobile phase for the separation.

-

Columns: Screen a set of polysaccharide-based columns (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series). A typical screening set includes columns based on amylose and cellulose derivatives.[17]

-

Mobile Phase: A primary screening is often run using CO2 with methanol as a co-solvent. A secondary screen can use isopropanol or acetonitrile.[17]

-

Additive: Add 0.1-0.3% of a basic additive (e.g., isopropylamine) to the co-solvent to ensure good peak shape.[12]

-

Typical Conditions:

-

Flow Rate: 3-4 mL/min

-

Temperature: 40 °C

-

Back Pressure: 150 bar

-

-

-

Method Optimization:

-

Once a promising CSP is identified, optimize the separation by adjusting the co-solvent percentage, temperature, and back pressure to maximize resolution (Rs) while minimizing run time.

-

-

Preparative Scale-Up:

-

Loading Study: Determine the maximum amount of racemate that can be injected onto the preparative column without losing resolution (stacking injections is common).

-

Fraction Collection: Collect the two separated enantiomer peaks in separate vessels.

-

Product Recovery: Evaporate the solvent (co-solvent and additive) from the collected fractions under reduced pressure to obtain the purified enantiomers.

-

| Parameter | Column: Lux Cellulose-2 | Column: CHIRALPAK IA | Rationale |

| Mobile Phase | CO2 / Methanol (70/30) + 0.2% IPA | CO2 / Isopropanol (80/20) + 0.2% IPA | Screening different co-solvents is key to finding optimal selectivity. |

| Resolution (Rs) | > 2.0 | > 1.8 | A resolution of >1.5 is generally desired for baseline separation in preparative work. |

| Loading Capacity | ~15 mg/injection | ~12 mg/injection | Varies based on column dimensions and separation efficiency. |

| Purity Achieved | >99.5% ee | >99.5% ee | SFC is capable of achieving very high enantiomeric purity. |

B. High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a highly popular and effective method for enantioseparation.[2] While often slower than SFC, it is a well-understood and widely available technique. The principles of column selection and method development are similar to SFC.

Causality of Experimental Choices: HPLC can be run in different modes. Normal-phase (using hexane/alcohol eluents) is common for chiral separations.[9] For basic compounds like 1-(5-ethoxy-2-fluorophenyl)ethanamine, adding a basic modifier like diethylamine (DEA) is crucial to occupy active sites on the silica support and produce sharp, symmetrical peaks.[9]

Protocol: HPLC Method Development and Purification

-

Analytical Screening:

-

Columns: Screen the same set of polysaccharide-based CSPs as used for SFC.

-

Mobile Phase (Normal Phase): Screen with mobile phases such as n-Hexane/Isopropanol (90/10) and n-Hexane/Ethanol (90/10).

-

Additive: Add 0.1% DEA to the mobile phase.[9]

-

Flow Rate: 1.0 mL/min.

-

-

Optimization and Scale-Up:

-

Follow the same principles as for SFC: adjust the alcohol percentage to optimize resolution and then perform a loading study before moving to the preparative scale.

-

Workflow for Chromatographic Purification

Caption: General workflow for chiral chromatographic separation.

Method 3: Achiral Purification by Recrystallization

Before chiral resolution, it is often beneficial to purify the racemic mixture to remove any achiral impurities from the synthesis (e.g., starting materials, reagents, or by-products). Recrystallization is the primary method for purifying solid organic compounds.[18] While the free amine may be an oil, it can be converted to a stable, crystalline salt (e.g., hydrochloride salt) for purification.

Protocol: Purification of the Hydrochloride Salt

-

Salt Formation:

-

Dissolve the crude racemic amine in a suitable solvent like diethyl ether or MTBE.

-

Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise.

-

The hydrochloride salt will precipitate out of the solution.[19]

-

-

Recrystallization:

-

Filter the crude salt.

-

Perform solubility tests to find a suitable solvent. The ideal solvent is one in which the salt has high solubility when hot and low solubility when cold.[18] Common choices for amine salts include ethanol, isopropanol, or mixtures like ethanol/ethyl acetate.

-

Dissolve the crude salt in a minimal amount of the near-boiling solvent.

-

Allow the solution to cool slowly to induce crystallization.

-

Filter the purified crystals and dry them under vacuum.

-

Conclusion

The purification of 1-(5-ethoxy-2-fluorophenyl)ethanamine requires a multi-faceted approach depending on the scale and desired purity. For large-scale resolution with moderate enantiomeric excess, diastereomeric salt crystallization is a cost-effective and proven method. For achieving the highest enantiomeric purity (>99.5% ee) for research and development, chiral chromatography is indispensable.[8] Supercritical Fluid Chromatography (SFC) , in particular, offers significant advantages in speed and sustainability for purifying primary amines and should be considered the primary chromatographic technique.[11][15][17] An initial achiral purification of the racemate via recrystallization of its salt form is a recommended preliminary step to ensure high final chemical purity.

References

-

Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). separations.co. Available at: [Link]

-

Chiral resolution. (n.d.). Wikipedia. Available at: [Link]

-

Lecoq, L., et al. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Available at: [Link]

-

Švidrnoch, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Van den Broeck, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available at: [Link]

-

Analysis of chiral compounds using supercritical fluid chromatography. (2024). LCGC International. Available at: [Link]

-

Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. Available at: [Link]

-

Chiral HPLC Separations Guidebook. (n.d.). Phenomenex. Available at: [Link]

-

France, S. (2008). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

-

Dong, M. W. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Available at: [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Francotte, E., et al. (2004). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. ResearchGate. Available at: [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

-

What are the best processes/methods for separation of chiral amine both non selective and selective separation? (2012). ResearchGate. Available at: [Link]

-

1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride. (n.d.). PubChem. Available at: [Link]

-

Cichero, E., et al. (2019). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Molecules. Available at: [Link]

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Available at: [Link]

-

Pinto, A., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available at: [Link]

-

The Chiral Notebook. (n.d.). Phenomenex. Available at: [Link]

-

Importance of Chiral Separation. (n.d.). VTechWorks. Available at: [Link]

-

Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-. (n.d.). Organic Syntheses. Available at: [Link]

-

Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products. (n.d.). Amazon AWS. Available at: [Link]

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. tandfonline.com [tandfonline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chiraltech.com [chiraltech.com]

- 16. phenomenex.com [phenomenex.com]

- 17. researchgate.net [researchgate.net]

- 18. people.chem.umass.edu [people.chem.umass.edu]

- 19. researchgate.net [researchgate.net]

The Strategic Application of 1-(5-Ethoxy-2-fluorophenyl)ethanamine in the Development of Next-Generation Bruton's Tyrosine Kinase (BTK) Inhibitors

Abstract

This comprehensive guide details the pivotal role of the chiral amine, 1-(5-ethoxy-2-fluorophenyl)ethanamine, as a key building block in the synthesis of innovative Bruton's tyrosine kinase (BTK) inhibitors. We provide an in-depth analysis of its strategic importance in medicinal chemistry, complete with detailed protocols for its synthesis and incorporation into novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of targeted therapies for B-cell malignancies and autoimmune disorders.

Introduction: The Significance of Chiral Amines in BTK Inhibitor Design

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways, making it a validated and highly attractive therapeutic target for a range of B-cell malignancies and autoimmune diseases.[1][2] The development of small molecule inhibitors targeting BTK has revolutionized the treatment landscape for diseases such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3]

A key architectural feature of many potent and selective BTK inhibitors is the presence of a chiral amine moiety. The specific stereochemistry of these amines is often crucial for establishing the precise molecular interactions within the BTK active site required for high-affinity binding and effective inhibition.[4] The strategic selection and synthesis of these chiral building blocks are therefore paramount in the design of next-generation BTK inhibitors with improved efficacy and safety profiles.

This application note focuses on the utility of 1-(5-ethoxy-2-fluorophenyl)ethanamine, particularly its (R)-enantiomer, as a valuable intermediate in the construction of novel BTK inhibitors. Its unique substitution pattern, featuring an ethoxy group for potential metabolic stability and a fluorine atom for modulation of electronic properties and binding interactions, makes it a compelling scaffold for medicinal chemists.

Biological Context: The BTK Signaling Pathway

BTK is a central node in the B-cell receptor (BCR) signaling cascade.[2][5] Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This triggers a cascade of intracellular signaling events, including calcium mobilization and activation of transcription factors such as NF-κB, which ultimately drive B-cell proliferation, differentiation, and survival.[6] In malignant B-cells, this pathway is often constitutively active, promoting uncontrolled cell growth. Therefore, inhibiting BTK effectively blocks these pro-survival signals, leading to apoptosis of the cancerous cells.

Sources

- 1. US11554118B2 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride | C8H10Cl2FN | CID 76045110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CID 451340 | C8H7FO | CID 451340 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

avoiding racemization during the synthesis of chiral amines

A Guide to Preventing Racemization and Maintaining Stereochemical Integrity